2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by the presence of an isoindole nucleus and a trifluoromethylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the isoindoline-1,3-dione scaffold can be reduced to form corresponding alcohols.
Substitution: The trifluoromethylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl groups yields alcohols .
Scientific Research Applications
2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of herbicides, dyes, and polymer additives.
Mechanism of Action
The mechanism of action of 2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindoline-1,3-dione scaffold but lacks the trifluoromethylsulfanyl group.
Indole-3-acetic acid: Contains an indole nucleus but differs in its functional groups and biological activity.
Uniqueness
The presence of the trifluoromethylsulfanyl group in 2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione imparts unique chemical properties, such as increased lipophilicity and reactivity, distinguishing it from other similar compounds .
Properties
CAS No. |
852564-82-0 |
---|---|
Molecular Formula |
C12H10F3NO3S |
Molecular Weight |
305.27 g/mol |
IUPAC Name |
2-[3-hydroxy-2-(trifluoromethylsulfanyl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H10F3NO3S/c13-12(14,15)20-7(6-17)5-16-10(18)8-3-1-2-4-9(8)11(16)19/h1-4,7,17H,5-6H2 |
InChI Key |
DSRSTKHRUPVNGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CO)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.